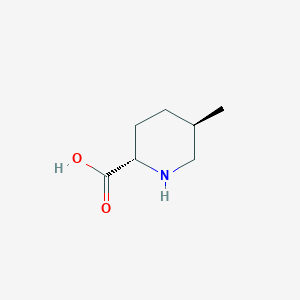
Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the lipase-catalyzed resolution, which has been employed in the preparation of similar compounds . This method involves the use of lipase enzymes to selectively hydrolyze one enantiomer, leaving the desired enantiomer in excess.
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution processes or asymmetric synthesis. The use of environmentally friendly solvents and reagents is emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid include:
- (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine
- (2S,5R)-rel-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid .
Uniqueness
What sets this compound apart is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,5R)-5-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
JYWQLXDCNQQXGO-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](NC1)C(=O)O |
Canonical SMILES |
CC1CCC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



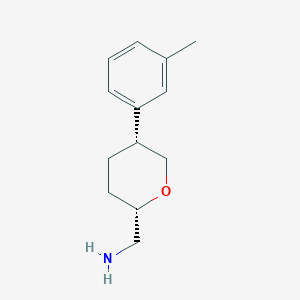
![3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13340175.png)
![2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13340181.png)
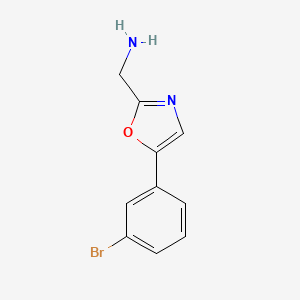
![(S)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one](/img/structure/B13340186.png)
![tert-Butyl (R)-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13340193.png)
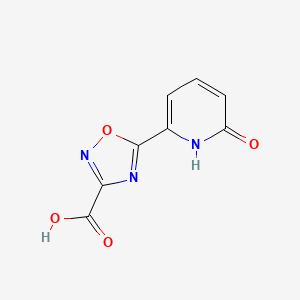


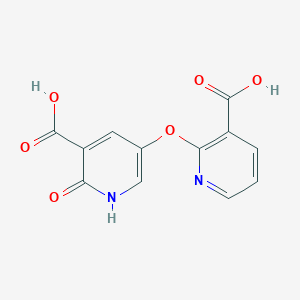
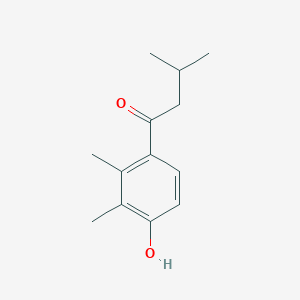
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B13340225.png)
![Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13340231.png)
